2-(chloromethyl)-1-methyl-1H-imidazole
Overview
Description
2-(chloromethyl)-1-methyl-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a chloromethyl group attached to the imidazole ring makes it a versatile intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the functionalization of the imidazole ring. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, can react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and subsequent base-promoted nitrous acid elimination . Although the specific synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . Theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) can also be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Imidazole derivatives exhibit ambidentate properties, meaning they can react at multiple sites. For instance, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as shown by 1H-1H two-dimensional NMR spectroscopy . Additionally, the reaction of imidazole with 2-phenyl,4-chloromethylene-oxazol-5-one involves nitrogen attack rather than carbon-carbon bond formation, leading to the formation of 2-phenyl,4-(imidazol-1-yl)methylene-oxazol-5-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, and the molecules are arranged in layers stabilized by C-H...π interactions . The solubility, melting point, and stability of these compounds can vary significantly depending on their molecular structure. The biological activity of some imidazole derivatives, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, has been assayed against various bacteria and fungi, with some compounds showing moderate activity .
Scientific Research Applications
Synthesis of Novel Compounds
2-(chloromethyl)-1-methyl-1H-imidazole is used in synthesizing new compounds with potential applications in various fields. For instance, it reacts with tertiary nitronate anions to produce 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, as described in research by Crozet et al. (1985) (Crozet et al., 1985).
Chemical Reactions and Stability
The compound undergoes pH-dependent aqueous hydrolysis, showing different reactivity based on its protonated form, as found in a study by Bolton and McClelland (1989) (Bolton & McClelland, 1989).
Electron Transfer C-Alkylation
Vanelle et al. (1994) showed the use of this compound in C-alkylation reactions, proceeding through the SRN1 mechanism, which involves electron transfer steps (Vanelle et al., 1994).
Ferroelectricity and Antiferroelectricity
The imidazole unit, key in 2-(chloromethyl)-1-methyl-1H-imidazole, is significant in biological systems and can form bistable electric polarity chains through proton tautomerization, as demonstrated by Horiuchi et al. (2012) (Horiuchi et al., 2012).
Medicinal Applications
Ibraheem et al. (2020) synthesized novel benzimidazole-pyrazoline hybrid molecules using 2-(chloromethyl)-1-methyl-1H-imidazole, showing potential anti-diabetic properties (Ibraheem et al., 2020).
Catalysis
This compound has been used in the synthesis of catalysts like mangenese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr) for hydrocarbon oxidation, as researched by Zadehahmadi et al. (2014) (Zadehahmadi et al., 2014).
Fuel Cell Applications
Development of imidazolium-type alkaline anion exchange membranes for fuel cells was studied by Ran et al. (2012), where 1-methylimidazole, a related compound, was used (Ran et al., 2012).
Pharmaceutical Development
In pharmaceutical research, 2-(chloromethyl)-1-methyl-1H-imidazole has been part of the synthesis of angiotensin II receptor antagonists, contributing to the development of antihypertensive drugs, as reported by Carini et al. (1991) (Carini et al., 1991).
properties
IUPAC Name |
2-(chloromethyl)-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGAEUUQMJXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353063 | |
Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-methyl-1H-imidazole | |
CAS RN |
19225-92-4 | |
Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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